H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH
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Overview
Description
H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH is a useful research compound. Its molecular formula is C106H172N32O32 and its molecular weight is 2406.734. The purity is usually 95%.
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Scientific Research Applications
Amino Acid Metabolism in Prenatal Development
Research on the concentrations of amino acids in amniotic fluid has been used in the prenatal diagnosis of several inherited metabolic disorders. For example, a study by Mesavage et al. (1985) found that amino acids like Ala, Lys, Val, Glu, Pro, Thr, and Gly accounted for about 70% of the amino acids in amniotic fluids, providing normative values for evaluating abnormal amino acid concentrations or ratios, which could be useful for studying their possible role as teratogenic agents as well as for the prenatal diagnosis of specific inborn errors of metabolism (Mesavage et al., 1985).
Amino Acid Profiles in Disease States
Studies on amino acid metabolism have provided insights into various disease states. For instance, alterations in serum amino acid profiles have been observed in children with attention deficit/hyperactivity disorder (ADHD), indicating potential associations with the pathogenesis of ADHD. Skalny et al. (2021) reported that children with ADHD had lower serum histidine (His), glutamine (Gln), and proline (Pro) levels, suggesting that alterations in Pro/Hypro and Gln/Glu levels and ratios could be associated with coexisting connective tissue pathology and alterations in glutamatergic neurotransmission in ADHD (Skalny et al., 2021).
Amino Acid and Peptide Absorption in Genetic Disorders
Research has also explored amino acid and peptide absorption in genetic disorders like Hartnup disorder, which is characterized by malabsorption of certain amino acids. Leonard et al. (1976) investigated a case of Hartnup disorder, finding that absorption of many neutral amino acids was impaired when given in the free form, but absorption was better from peptides, suggesting that peptide uptake systems of the intestinal mucosa are unaffected by the transport defect of Hartnup disorder (Leonard et al., 1976).
Mechanism of Action
Target of Action
The peptide sequence “H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH” is a complex molecule that may interact with multiple targets in the body. . hCG is a glycoprotein hormone secreted by the placenta and excreted in the urine, with the highest levels found in the first trimester of pregnancy .
Mode of Action
Given its potential relation to hcg, it may interact with theLuteinizing Hormone/Choriogonadotropin Receptor (LHCGR) , which is the primary target of hCG . hCG binds to LHCGR on the surface of cells, triggering a cascade of intracellular events that lead to the production of progesterone, a hormone crucial for maintaining pregnancy .
Biochemical Pathways
Upon binding to LHCGR, hCG activates the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway . This leads to the activation of cholesterol side-chain cleavage enzyme (P450scc), which converts cholesterol to pregnenolone, the precursor of progesterone .
Pharmacokinetics
They are typically absorbed in the small intestine and can be metabolized in the liver .
Result of Action
The activation of LHCGR by hCG leads to the production of progesterone, which helps to maintain the uterine lining during pregnancy. This supports the implantation of the embryo and prevents menstruation .
Action Environment
The action of this peptide sequence, like all biochemical processes, can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules. For instance, the activity of proteases, which can degrade peptides, may be increased under certain conditions, potentially affecting the stability and efficacy of the peptide .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C106H172N32O32/c1-55(2)83(101(165)128-69(36-38-79(141)142)94(158)132-73(52-82(147)148)102(166)136-45-21-32-75(136)99(163)127-65(29-13-18-42-110)92(156)131-72(51-81(145)146)98(162)133-74(105(169)170)48-60-24-8-7-9-25-60)134-95(159)66(30-14-19-43-111)124-91(155)67(31-20-44-117-106(114)115)125-89(153)63(27-11-16-40-108)122-88(152)62(26-10-15-39-107)123-90(154)64(28-12-17-41-109)126-100(164)76-33-22-46-137(76)103(167)77-34-23-47-138(77)104(168)84(59(6)139)135-87(151)58(5)120-96(160)70(49-61-53-116-54-118-61)130-93(157)68(35-37-78(113)140)121-86(150)57(4)119-97(161)71(50-80(143)144)129-85(149)56(3)112/h7-9,24-25,53-59,62-77,83-84,139H,10-23,26-52,107-112H2,1-6H3,(H2,113,140)(H,116,118)(H,119,161)(H,120,160)(H,121,150)(H,122,152)(H,123,154)(H,124,155)(H,125,153)(H,126,164)(H,127,163)(H,128,165)(H,129,149)(H,130,157)(H,131,156)(H,132,158)(H,133,162)(H,134,159)(H,135,151)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,169,170)(H4,114,115,117)/t56-,57-,58-,59+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,83-,84-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPOEPIILXQMAF-YABPZEJXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C106H172N32O32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2406.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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